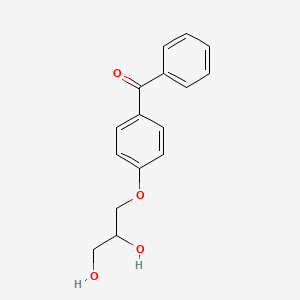
(4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone
描述
(4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone is an organic compound that features a benzoyl group attached to a phenyl ring, which is further connected to a glycerol backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone typically involves the esterification of glycerol with 4-benzoylbenzoic acid. This reaction can be catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts such as sulfuric acid or sodium hydroxide can enhance the reaction efficiency.
化学反应分析
Types of Reactions: (4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the glycerol backbone can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a hydroxyl group under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of benzoylbenzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzoylphenyl glycerol derivatives.
科学研究应用
(4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The benzoyl group can interact with enzymes and receptors, modulating their activity. The glycerol backbone can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
相似化合物的比较
Benzophenone: Shares the benzoyl group but lacks the glycerol backbone.
Glycerol: Lacks the benzoylphenyl group but shares the glycerol backbone.
4-Benzoylbenzoic Acid: Shares the benzoylphenyl group but lacks the glycerol backbone.
Uniqueness: (4-(2,3-Dihydroxypropoxy)phenyl)(phenyl)methanone is unique due to the combination of the benzoylphenyl group and the glycerol backbone, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in the individual components.
属性
分子式 |
C16H16O4 |
|---|---|
分子量 |
272.29 g/mol |
IUPAC 名称 |
[4-(2,3-dihydroxypropoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H16O4/c17-10-14(18)11-20-15-8-6-13(7-9-15)16(19)12-4-2-1-3-5-12/h1-9,14,17-18H,10-11H2 |
InChI 键 |
VVJYBNKHWPNIJR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC(CO)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
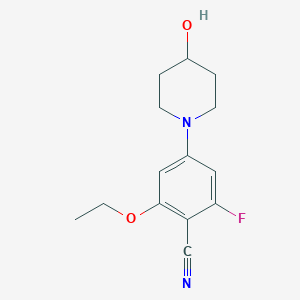
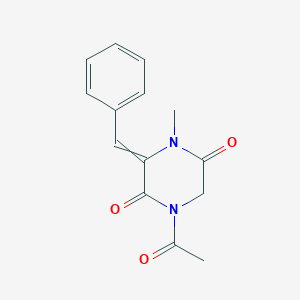
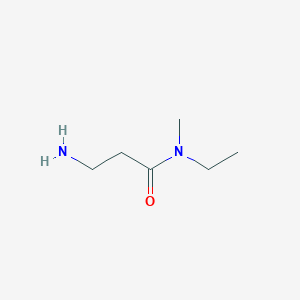
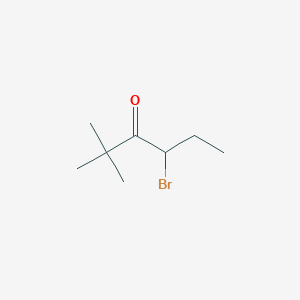
![2-[4-(4-Oxidanylidene-3h-Quinazolin-2-Yl)phenoxy]ethanoic Acid](/img/structure/B8493095.png)
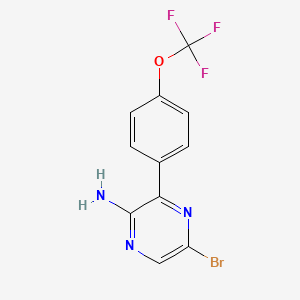
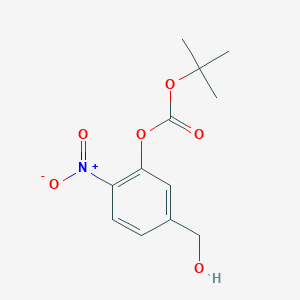
![1-Benzyl-3-[4-(4-ethoxyphenyl)-4-methylpent-1-en-1-yl]benzene](/img/structure/B8493127.png)
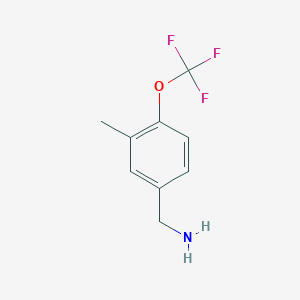

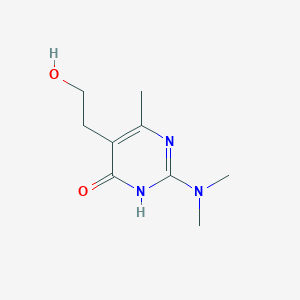
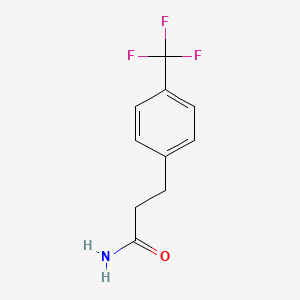
![5-carboxyspiro[benzo[b]furan-2(3H),1'-cyclopropane]-3-one](/img/structure/B8493161.png)
![2-Pyridinecarboxylic acid,4-[4-(4-nitrophenyl)-1-piperazinyl]-,hydrazide](/img/structure/B8493173.png)
